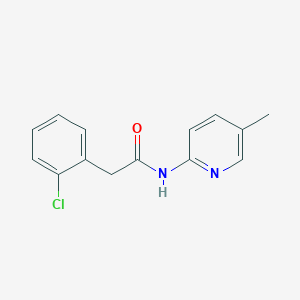

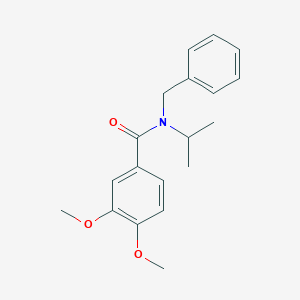

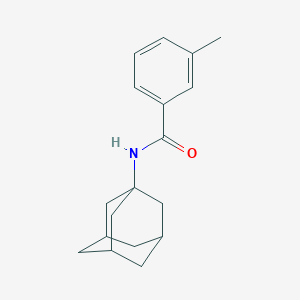

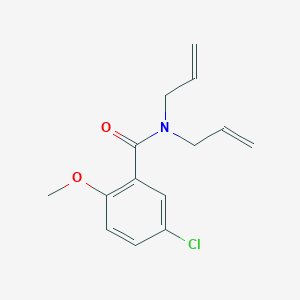

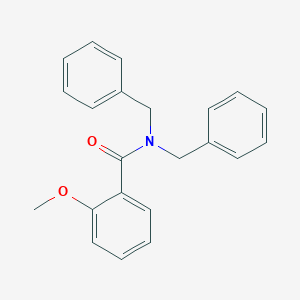

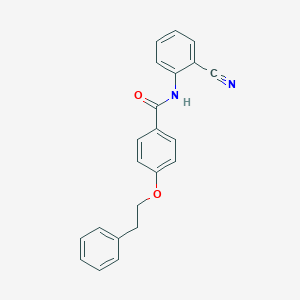

N-(2-cyanophenyl)-4-(2-phenylethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyanophenyl)-4-(2-phenylethoxy)benzamide, also known as ODM-201, is a nonsteroidal androgen receptor antagonist that is being studied for its potential use in the treatment of prostate cancer. It was first synthesized by Orion Corporation in 2004 and has since undergone extensive scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mécanisme D'action

N-(2-cyanophenyl)-4-(2-phenylethoxy)benzamide works by binding to the androgen receptor and blocking the effects of androgens, such as testosterone, on prostate cancer cells. This prevents the growth and proliferation of cancer cells and can lead to tumor regression.

Biochemical and Physiological Effects

In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to decrease levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, and to reduce the size of prostate tumors in animal models. This compound has also been shown to have a lower risk of causing side effects such as fatigue and hot flashes compared to other androgen receptor antagonists.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-cyanophenyl)-4-(2-phenylethoxy)benzamide has several advantages for laboratory experiments, including its high selectivity for the androgen receptor and its potent anti-tumor activity in prostate cancer cell lines. However, it also has some limitations, such as its relatively short half-life and the need for high concentrations to achieve maximum efficacy.

Orientations Futures

There are several potential future directions for research on N-(2-cyanophenyl)-4-(2-phenylethoxy)benzamide. One area of interest is the development of combination therapies that combine this compound with other drugs to enhance its anti-tumor activity. Another area of research is the investigation of this compound in other types of cancer, such as breast and ovarian cancer, where androgen receptors may also play a role. Finally, there is ongoing research to optimize the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy and reduce the risk of side effects.

Méthodes De Synthèse

The synthesis of N-(2-cyanophenyl)-4-(2-phenylethoxy)benzamide involves several steps, starting with the reaction of 2-chloro-N-(2-cyanophenyl)acetamide with 2-phenylethanol in the presence of a base such as potassium carbonate. This is followed by the reaction of the resulting product with 4-fluorobenzoyl chloride to yield this compound.

Applications De Recherche Scientifique

N-(2-cyanophenyl)-4-(2-phenylethoxy)benzamide has been the subject of numerous scientific studies, particularly in the field of prostate cancer research. Preclinical studies have shown that this compound is highly selective for the androgen receptor and has potent anti-tumor activity in prostate cancer cell lines. Clinical trials have also shown promising results, with this compound demonstrating a favorable safety profile and significant improvements in progression-free survival in patients with metastatic castration-resistant prostate cancer.

Propriétés

Formule moléculaire |

C22H18N2O2 |

|---|---|

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

N-(2-cyanophenyl)-4-(2-phenylethoxy)benzamide |

InChI |

InChI=1S/C22H18N2O2/c23-16-19-8-4-5-9-21(19)24-22(25)18-10-12-20(13-11-18)26-15-14-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,25) |

Clé InChI |

PYQRYLVDUKZQNU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

SMILES canonique |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.